(3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene is an organic compound with the molecular formula C29H44O2 It is characterized by its complex structure, which includes a benzene ring substituted with two (1,5-dimethyl-1-vinyl-4-hexenyl)oxy groups at the 3,3-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene typically involves the reaction of 3,3-bis(chloromethyl)benzene with 1,5-dimethyl-1-vinyl-4-hexen-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be introduced using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
(3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(3,3-Bis((1,5-dimethyl-1-vinyl-4-hexenyl)oxy)propyl)benzene: Similar in structure but with different substituents on the benzene ring.
This compound: Another similar compound with variations in the alkyl chain length or branching.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two (1,5-dimethyl-1-vinyl-4-hexenyl)oxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
85050-10-8 |
---|---|
Molecular Formula |
C29H44O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
3,3-bis(3,7-dimethylocta-1,6-dien-3-yloxy)propylbenzene |
InChI |
InChI=1S/C29H44O2/c1-9-28(7,22-14-16-24(3)4)30-27(21-20-26-18-12-11-13-19-26)31-29(8,10-2)23-15-17-25(5)6/h9-13,16-19,27H,1-2,14-15,20-23H2,3-8H3 |
InChI Key |
AKQBPDWFCDLKKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(CCC1=CC=CC=C1)OC(C)(CCC=C(C)C)C=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.